1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is of interest in organic synthesis due to its unique structure, which includes a chloro-substituted indene ring. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Indene Ring: The indene ring can be synthesized through various methods, including cyclization reactions involving substituted aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves the protection of amino groups through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of an indene ring.
N-Boc-L-hydroxyproline: Contains a Boc-protected amino group and a hydroxyproline backbone.
Boc-Dap-OH: A Boc-protected amino acid derivative.
Uniqueness
1-((Tert-butoxycarbonyl)amino)-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its chloro-substituted indene ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where such structural features are desired .
Properties
Molecular Formula |
C15H18ClNO4 |
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Molecular Weight |
311.76 g/mol |
IUPAC Name |
6-chloro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-4-5-10(16)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
WKZPXBGSPPVDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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